![molecular formula C37H44N2O8S2 B12384194 2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)
2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate is a complex organic compound known for its vibrant color properties. This compound belongs to the class of cyanine dyes, which are widely used in various scientific and industrial applications due to their excellent photophysical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate typically involves a multi-step process. The starting materials include indole derivatives and various aldehydes. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the indolium core and subsequent sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the formation of the desired product.
化学反应分析
Types of Reactions
2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can alter its photophysical properties.
Reduction: Reduction reactions can lead to the formation of reduced indolium derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various indolium derivatives with modified photophysical properties, which can be tailored for specific applications.
科学研究应用
2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in the labeling of biological molecules for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and as a contrast agent in medical imaging.
Industry: Applied in the manufacturing of optical materials and devices, such as organic light-emitting diodes (OLEDs) and solar cells.
作用机制
The mechanism of action of 2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate involves its interaction with specific molecular targets. The compound’s photophysical properties are attributed to its ability to absorb and emit light at specific wavelengths. This interaction is facilitated by the conjugated system within the molecule, which allows for efficient energy transfer and fluorescence.
相似化合物的比较
Similar Compounds
- **2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct photophysical properties. These properties make it particularly suitable for applications requiring high fluorescence intensity and stability.
属性
分子式 |
C37H44N2O8S2 |
|---|---|
分子量 |
708.9 g/mol |
IUPAC 名称 |
2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C37H44N2O8S2/c1-36(2)29-23-27(48(42,43)44)15-17-31(29)38(5)33(36)19-13-25-10-9-11-26(22-25)14-20-34-37(3,4)30-24-28(49(45,46)47)16-18-32(30)39(34)21-8-6-7-12-35(40)41/h13-20,22-24H,6-12,21H2,1-5H3,(H2-,40,41,42,43,44,45,46,47) |
InChI 键 |
DLYKRYZANXSQNL-UHFFFAOYSA-N |
手性 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)O)(C)C)/CCC3)C)C |
规范 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)O)(C)C)CCC3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
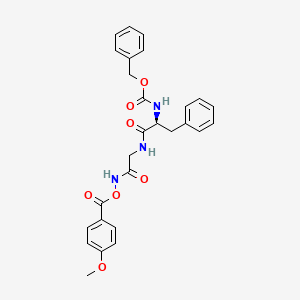
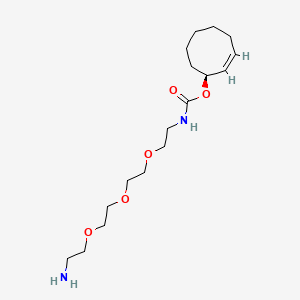
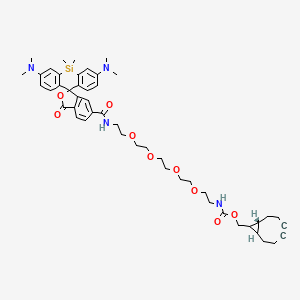
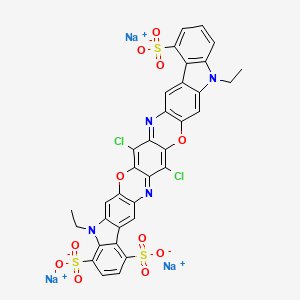

![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
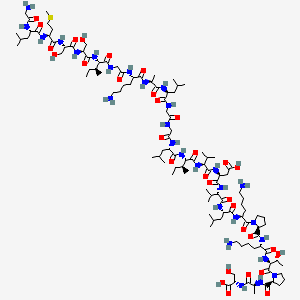
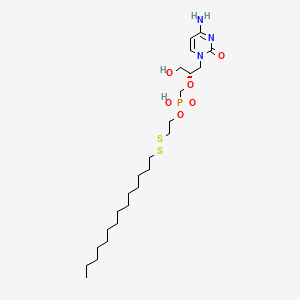

![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
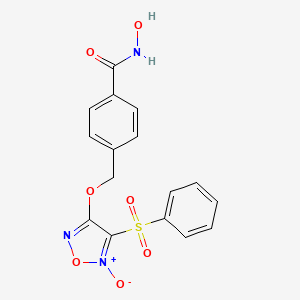
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)
